5,6-Dibromo-2,3-dihydro-isoindol-1-one
Overview
Description
5,6-Dibromo-2,3-dihydro-isoindol-1-one is a chemical compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol . It is characterized by the presence of two bromine atoms attached to the isoindolinone core structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2,3-dihydro-isoindol-1-one typically involves the bromination of 2,3-dihydro-isoindol-1-one. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions of the isoindolinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,3-dihydro-isoindol-1-one derivatives.
Oxidation Reactions: Oxidation can lead to the formation of isoindolinone derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
5,6-Dibromo-2,3-dihydro-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity . This interaction can affect various cellular processes, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-isoindol-1-one: A similar compound with one bromine atom, used in similar research applications.
6,6-Dibromoisoindigo: Another brominated isoindolinone derivative with distinct properties and applications.
Uniqueness
5,6-Dibromo-2,3-dihydro-isoindol-1-one is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for forming diverse derivatives . This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
5,6-dibromo-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIFJCIHPBAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696145 | |
Record name | 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-43-1 | |
Record name | 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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